molecular formula C8H12N2 B067916 N,2,3-trimethylpyridin-4-amine CAS No. 193690-67-4

N,2,3-trimethylpyridin-4-amine

Cat. No. B067916
CAS RN: 193690-67-4
M. Wt: 136.19 g/mol
InChI Key: ZKCRUGIHJWIOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-trimethylpyridin-4-amine, also known as TMA-4, is a chemical compound that belongs to the family of pyridine derivatives. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. In recent years, TMA-4 has gained significant attention from the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

N,2,3-trimethylpyridin-4-amine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways and regulates various physiological and behavioral responses. N,2,3-trimethylpyridin-4-amine binds to the receptor and activates it, leading to the activation of downstream signaling cascades, including the phospholipase C pathway, the arachidonic acid pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and gene expression, which contribute to the hallucinogenic effects and therapeutic potential of N,2,3-trimethylpyridin-4-amine.
Biochemical and Physiological Effects
N,2,3-trimethylpyridin-4-amine has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in color perception, and altered sense of time and space. N,2,3-trimethylpyridin-4-amine has also been shown to increase dopamine and norepinephrine release in the brain, which may contribute to its mood-enhancing and stimulant effects. Moreover, N,2,3-trimethylpyridin-4-amine has been studied for its potential neuroprotective effects and anti-inflammatory properties, which may have therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,2,3-trimethylpyridin-4-amine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise and reproducible results. Moreover, N,2,3-trimethylpyridin-4-amine has been extensively studied and optimized for synthesis, which facilitates its availability and purity. However, N,2,3-trimethylpyridin-4-amine also has several limitations, including its potential toxicity and hallucinogenic effects, which may pose risks for researchers and require proper safety measures. Moreover, N,2,3-trimethylpyridin-4-amine has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

N,2,3-trimethylpyridin-4-amine has several potential future directions for scientific research, including its application in the development of novel therapeutics for depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine can be used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties. Furthermore, N,2,3-trimethylpyridin-4-amine can be used in combination with other compounds to study the synergistic effects and potential therapeutic applications. Overall, N,2,3-trimethylpyridin-4-amine has significant potential for scientific research and development of novel therapeutics, which requires further investigation and optimization.

Synthesis Methods

N,2,3-trimethylpyridin-4-amine can be synthesized through several methods, including the reductive amination of 2,3,4-trimethylpyridine with 4-aminobenzaldehyde, the condensation of 2,3,4-trimethylpyridine with 4-nitrobenzaldehyde followed by reduction, and the reaction of 2,3,4-trimethylpyridine with 4-chloro-3-nitrobenzaldehyde followed by reduction. These methods have been extensively studied and optimized to yield high purity N,2,3-trimethylpyridin-4-amine.

Scientific Research Applications

N,2,3-trimethylpyridin-4-amine has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinogenic effects and alter perception and cognition in animal models and humans. N,2,3-trimethylpyridin-4-amine has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Moreover, N,2,3-trimethylpyridin-4-amine has been used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties.

properties

CAS RN

193690-67-4

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,2,3-trimethylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10)

InChI Key

ZKCRUGIHJWIOON-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1C)NC

Canonical SMILES

CC1=C(C=CN=C1C)NC

synonyms

4-Pyridinamine,N,2,3-trimethyl-(9CI)

Origin of Product

United States

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